molecular formula C8H4BrClN2O B6226006 5-bromo-1H-indazole-1-carbonyl chloride CAS No. 2077127-33-2

5-bromo-1H-indazole-1-carbonyl chloride

Cat. No.: B6226006
CAS No.: 2077127-33-2
M. Wt: 259.5
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Description

5-bromo-1H-indazole-1-carbonyl chloride (CAS 2077127-33-2) is a valuable bifunctional building block in organic synthesis and pharmaceutical research. This compound features both a reactive acyl chloride group and a bromo-substituted indazole heterocycle, making it a versatile intermediate for constructing more complex molecules through nucleophilic substitution and cross-coupling reactions. Its primary research application is in the synthesis of novel indazole derivatives for drug discovery. The indazole scaffold is recognized in medicinal chemistry for its broad spectrum of biological activities . Specifically, this compound serves as a key precursor for the development of new anticandidal agents. Research indicates that derivatives of the 3-phenyl-1H-indazole scaffold demonstrate significant broad-spectrum activity against Candida albicans and both miconazole-susceptible and resistant Candida glabrata species . The reactive carbonyl chloride group allows researchers to efficiently introduce the 5-bromo-1H-indazole moiety into target structures via amide bond formation, facilitating the exploration of structure-activity relationships in the search for new chemotypes to combat fungal infections . This product is intended for research purposes only and is strictly not for human or veterinary use.

Properties

CAS No.

2077127-33-2

Molecular Formula

C8H4BrClN2O

Molecular Weight

259.5

Purity

95

Origin of Product

United States

Preparation Methods

Bromination of 1H-Indazole

The synthesis of 5-bromo-1H-indazole is a foundational step, typically achieved via electrophilic aromatic substitution. As detailed in CN103570624A, bromination of 5-nitro-1H-indazole in dimethylformamide (DMF) at –5°C to 40°C yields 3-bromo-5-nitro-1H-indazole with 95% efficiency. While this patent focuses on nitration-bromination sequences, analogous protocols can be adapted for direct bromination of 1H-indazole.

Mechanistic considerations :

  • Bromine (Br₂) acts as the electrophile, with DMF stabilizing the bromonium ion intermediate.

  • Low temperatures (–5°C) minimize side reactions such as dibromination.

  • The nitro group at position 5 directs bromination to position 3, but its removal via reduction (e.g., H₂/Pd-C) allows repositioning of substituents.

Alternative Routes

  • Sandmeyer reaction : Diazotization of 5-amino-1H-indazole followed by treatment with CuBr yields 5-bromo-1H-indazole, though with moderate yields (60–70%).

  • Directed ortho-metalation : Using lithium diisopropylamide (LDA), 1H-indazole undergoes regioselective bromination at position 5, achieving 85% yield.

Chlorocarbonylation Strategies

Direct N-Chlorocarbonylation

The conversion of 5-bromo-1H-indazole to its 1-carbonyl chloride derivative involves introducing a carbonyl chloride group at the N1 position. Two primary methods dominate:

Phosgene (COCl₂) Mediated Reaction

Phosgene gas reacts with the deprotonated N1 nitrogen under anhydrous conditions:

5-Bromo-1H-indazole+COCl2Et3N, DCM5-Bromo-1H-indazole-1-carbonyl chloride+2HCl\text{5-Bromo-1H-indazole} + \text{COCl}2 \xrightarrow{\text{Et}3\text{N, DCM}} \text{5-Bromo-1H-indazole-1-carbonyl chloride} + 2\text{HCl}

Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base: Triethylamine (Et₃N) to scavenge HCl.

  • Temperature: 0°C to room temperature.

  • Yield: 70–80%.

Triphosgene as a Safer Alternative

Triphosgene (bis(trichloromethyl) carbonate) offers a less hazardous route:

5-Bromo-1H-indazole+(Cl3C)2CO3DMAP, DCM5-Bromo-1H-indazole-1-carbonyl chloride+3HCl+CO2\text{5-Bromo-1H-indazole} + (\text{Cl}3\text{C})2\text{CO}3 \xrightarrow{\text{DMAP, DCM}} \text{5-Bromo-1H-indazole-1-carbonyl chloride} + 3\text{HCl} + \text{CO}2

Advantages :

  • Controlled release of phosgene minimizes toxicity risks.

  • Yields comparable to phosgene (75–85%).

Stepwise Carboxylation-Chlorination

For substrates sensitive to direct chlorocarbonylation, a two-step protocol is employed:

Carboxylation at N1

Reaction with carbon monoxide (CO) under palladium catalysis:

5-Bromo-1H-indazole+COPd(OAc)2,PPh35-Bromo-1H-indazole-1-carboxylic acid\text{5-Bromo-1H-indazole} + \text{CO} \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3} \text{5-Bromo-1H-indazole-1-carboxylic acid}

Conditions :

  • Pressure: 1–3 atm CO.

  • Solvent: DMF/water mixture.

  • Yield: 65–75%.

Conversion to Acyl Chloride

Treatment with thionyl chloride (SOCl₂):

5-Bromo-1H-indazole-1-carboxylic acid+SOCl2Δ5-Bromo-1H-indazole-1-carbonyl chloride+SO2+HCl\text{5-Bromo-1H-indazole-1-carboxylic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{5-Bromo-1H-indazole-1-carbonyl chloride} + \text{SO}2 + \text{HCl}

Optimization :

  • Reflux in anhydrous toluene (110°C, 4 h).

  • Yield: >90%.

Regioselectivity and Mechanistic Insights

N1 vs. N2 Reactivity

The Beilstein Journal of Organic Chemistry highlights the thermodynamic preference for N1-substitution in indazoles due to resonance stabilization. Density functional theory (DFT) calculations confirm lower activation energies for N1-chlorocarbonylation (ΔG‡ = 18.2 kcal/mol) compared to N2 (ΔG‡ = 23.7 kcal/mol).

Key factors influencing regioselectivity :

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor N1 selectivity by stabilizing transition states through dipole interactions.

  • Base strength : Strong bases (e.g., NaH) deprotonate N1, enhancing nucleophilicity for acyl chloride formation.

Analytical and Purification Methods

Characterization Data

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, H-3), 8.21 (d, J = 8.9 Hz, 1H, H-7), 7.79 (dd, J = 8.9, 1.9 Hz, 1H, H-6), 7.63 (d, J = 1.9 Hz, 1H, H-4).

  • IR : 1745 cm⁻¹ (C=O stretch), 680 cm⁻¹ (C-Cl stretch).

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) yields 95% pure product.

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves residual starting material .

Chemical Reactions Analysis

Types of Reactions: 5-bromo-1H-indazole-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The compound can be reduced to form 5-bromo-1H-indazole-1-carboxylic acid or its derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like amines, alcohols, and thiols are used under mild to moderate conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Amides, Esters, and Thioesters: Formed from substitution reactions.

    Carboxylic Acids and Derivatives: Formed from reduction reactions.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

Chemistry: 5-bromo-1H-indazole-1-carbonyl chloride is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of indazole derivatives. It helps in understanding the biological activities of indazole-based compounds.

Medicine: The compound is explored for its potential therapeutic applications. Indazole derivatives have shown promise in the treatment of cancer, inflammation, and infectious diseases.

Industry: In the industrial sector, 5-bromo-1H-indazole-1-carbonyl chloride is used in the synthesis of specialty chemicals and advanced materials. It is also employed in the development of new catalysts and ligands for chemical reactions.

Mechanism of Action

The mechanism of action of 5-bromo-1H-indazole-1-carbonyl chloride is primarily related to its reactivity as an electrophilic compound. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical reactions to form new compounds. In biological systems, indazole derivatives can interact with specific molecular targets, such as enzymes and receptors, leading to their biological effects. The exact molecular pathways involved depend on the specific indazole derivative and its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 5-bromo-1H-indazole-1-carbonyl chloride, highlighting differences in substituents, reactivity, and applications:

Compound Name Substituent Position Halogen Functional Group Reactivity/Applications
5-Chloro-1H-indazole-1-carbonyl chloride 5 Cl Carbonyl chloride Similar reactivity; used in peptide coupling
1H-Indazole-1-carbonyl chloride None None Carbonyl chloride Less steric hindrance; higher electrophilicity
5-Bromo-1H-indazole-3-carbonyl chloride 5 (Br), 3 (COCl) Br Carbonyl chloride Altered regioselectivity in substitution reactions

Key Findings

Bromine’s electron-withdrawing nature also enhances the electrophilicity of the carbonyl chloride group .

Regiochemical Variations : Moving the carbonyl chloride from the 1-position to the 3-position (e.g., 5-bromo-1H-indazole-3-carbonyl chloride) alters its interaction with nucleophiles, affecting product regioselectivity in cross-coupling reactions.

Stability : Brominated indazole derivatives generally exhibit greater thermal stability compared to chlorinated counterparts due to stronger C-Br bonds, though they may be more prone to photodegradation.

Methodological Insights

Studies on such compounds frequently rely on crystallographic tools like SHELXL for refining structural models and SHELXT for initial phase determination in X-ray diffraction experiments . For example, the Laue group symmetry and elemental composition assumptions in SHELXT streamline the structure-solving process for halogenated indazoles .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-bromo-1H-indazole-1-carbonyl chloride?

The synthesis typically involves bromination and carbonyl chloride functionalization. A multi-step approach may include:

  • Bromination : Selective bromination of the indazole ring using reagents like N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.
  • Carbonyl Chloride Formation : Reaction of the carboxylic acid derivative with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ in anhydrous solvents (e.g., dichloromethane) at low temperatures to prevent decomposition .
  • Purification : Column chromatography or recrystallization to isolate the product. Confirm purity via HPLC or NMR (¹H/¹³C).

Q. How should researchers handle and store 5-bromo-1H-indazole-1-carbonyl chloride to ensure stability?

  • Storage : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Avoid moisture to prevent hydrolysis .
  • Safety : Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, follow SDS protocols: flush eyes/skin with water for 15 minutes and seek medical attention .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns and functional groups (e.g., carbonyl chloride at ~170 ppm in ¹³C).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretch) and ~550 cm⁻¹ (C-Br stretch) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of 5-bromo-1H-indazole-1-carbonyl chloride?

Single-crystal X-ray diffraction (SCXRD) is pivotal:

  • Structure Solution : Use SHELXT or SHELXD for automated space-group determination and initial phase estimation .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (bond lengths/angles). For disordered regions, apply restraints or constraints .
  • Validation : Check for R-factor convergence (<5%) and use programs like WinGX/ORTEP for visualization and geometric analysis .

Q. What strategies mitigate discrepancies between computational and experimental data (e.g., DFT vs. XRD)?

  • Computational Calibration : Optimize DFT methods (B3LYP/6-31G*) using XRD-derived coordinates as input. Adjust for solvent effects and crystal packing forces.
  • Data Cross-Validation : Compare vibrational spectra (IR/Raman) with DFT-predicted modes. For electronic properties, UV-Vis spectra should align with TD-DFT calculations .

Q. How can researchers optimize reaction yields when using 5-bromo-1H-indazole-1-carbonyl chloride in coupling reactions?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings. Optimize ligand-to-metal ratios.
  • Solvent Effects : Use polar aprotic solvents (DMF, THF) to stabilize intermediates. Monitor reaction progress via TLC or in-situ IR.
  • Temperature Control : Gradual heating (40–60°C) prevents decomposition. For air-sensitive steps, employ Schlenk techniques .

Q. What are the challenges in analyzing the compound’s reactivity under aqueous conditions?

  • Hydrolysis Sensitivity : The carbonyl chloride group hydrolyzes rapidly to carboxylic acid. Use anhydrous conditions or buffer at pH <7 to slow degradation.
  • Kinetic Studies : Employ stopped-flow spectroscopy to measure hydrolysis rates. Compare with analogs (e.g., 4-bromobenzoyl chloride) to assess electronic effects .

Q. How can in vitro bioactivity assays be designed to evaluate derivatives of this compound?

  • Target Selection : Prioritize kinases or proteases due to indazole’s affinity for ATP-binding pockets.
  • Assay Design : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding constants (Kd).
  • Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate cytotoxicity via MTT assays .

Methodological Considerations

Q. What analytical workflows are recommended for purity assessment in complex matrices?

  • LC-MS/MS : Quantify trace impurities using reverse-phase C18 columns and gradient elution.
  • Elemental Analysis : Confirm Br/Cl content via ICP-MS or combustion analysis .

Q. How can computational tools predict the compound’s reactivity in novel reactions?

  • Reactivity Descriptors : Calculate Fukui indices (electrophilicity/nucleophilicity) using Gaussian or ORCA.
  • Mechanistic Insights : Simulate transition states with QM/MM methods (e.g., CP2K) to identify rate-limiting steps .

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